molecular formula C5H12ClNO2 B12302561 trans-4-Methoxy-3-pyrrolidinol hydrochloride

trans-4-Methoxy-3-pyrrolidinol hydrochloride

Cat. No.: B12302561
M. Wt: 153.61 g/mol
InChI Key: AGYFNYDVGSRXSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trans-4-Methoxy-3-pyrrolidinol hydrochloride: is a chemical compound with the molecular formula C5H11NO2·HCl. It is a solid substance that is often used in various scientific research applications. The compound is known for its unique structure, which includes a pyrrolidine ring substituted with a methoxy group and a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Methoxy-3-pyrrolidinol hydrochloride typically involves the reaction of 4-methoxy-3-pyrrolidinol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as purification and crystallization to obtain the compound in its pure form .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: trans-4-Methoxy-3-pyrrolidinol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines .

Scientific Research Applications

trans-4-Methoxy-3-pyrrolidinol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of trans-4-Methoxy-3-pyrrolidinol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • trans-4-Methoxy-1-methyl-3-pyrrolidinamine dihydrochloride
  • trans-4-(4-Morpholinyl)-3-pyrrolidinol dihydrochloride
  • trans-4-(Dimethylamino)-3-pyrrolidinol dihydrochloride
  • trans-4-Ethoxy-1-methyl-3-pyrrolidinamine dihydrochloride

Comparison: trans-4-Methoxy-3-pyrrolidinol hydrochloride is unique due to its specific substitution pattern on the pyrrolidine ring. This structural feature imparts distinct chemical and biological properties compared to similar compounds. For instance, the presence of the methoxy group can influence its reactivity and interactions with other molecules .

Properties

Molecular Formula

C5H12ClNO2

Molecular Weight

153.61 g/mol

IUPAC Name

4-methoxypyrrolidin-3-ol;hydrochloride

InChI

InChI=1S/C5H11NO2.ClH/c1-8-5-3-6-2-4(5)7;/h4-7H,2-3H2,1H3;1H

InChI Key

AGYFNYDVGSRXSM-UHFFFAOYSA-N

Canonical SMILES

COC1CNCC1O.Cl

Origin of Product

United States

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